2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}acetamide
Description
This compound is a heterocyclic acetamide featuring a 3,5-dimethylisoxazole moiety linked via an ethylacetamide bridge to a 3,5-dimethylpyrazole substituted with a pyridin-2-yl group. Its structural complexity arises from the fusion of aromatic and heterocyclic systems, which are critical for modulating electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-12-16(14(3)24(22-12)18-7-5-6-9-20-18)8-10-21-19(25)11-17-13(2)23-26-15(17)4/h5-7,9H,8,10-11H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIRLJBUIFWYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)CC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.5 g/mol. The structure features an oxazole ring and a pyrazole moiety, which are known to contribute to various biological activities. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 437.5 g/mol |
| LogP | 1.8267 |
| Polar Surface Area | 85.591 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxazole and pyrazole rings have shown cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : The compound demonstrated an IC50 value in the micromolar range, indicating potential effectiveness in inhibiting tumor growth.
- HeLa (cervical cancer) : Similar cytotoxicity was observed, suggesting a broad spectrum of activity against different cancer types.
Molecular docking studies have suggested that the compound may interact with key proteins involved in cancer progression, such as estrogen receptors and apoptotic pathways. Specifically, it has been shown to increase p53 expression and activate caspase pathways, leading to apoptosis in cancer cells .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Compounds with oxazole and pyrazole moieties are often linked to the inhibition of inflammatory mediators such as TNF-alpha and IL-6. Preliminary data indicate that this compound may modulate these pathways effectively, though further studies are required to elucidate the specific mechanisms involved.
The proposed mechanism of action includes:
- Inhibition of Cell Proliferation : By inducing apoptosis through p53 activation.
- Modulation of Inflammatory Pathways : By interfering with cytokine signaling.
- Targeting Specific Receptors : Such as estrogen receptors in breast cancer cells.
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of various derivatives based on the oxazole-pyrazole scaffold. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 0.65 µM .
Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that they could effectively reduce levels of pro-inflammatory cytokines in vitro. The study highlighted the importance of structural modifications in enhancing biological efficacy.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific kinases or other enzymes critical for cancer cell proliferation. For instance, compounds with similar structures have shown promise in targeting pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : The presence of heterocyclic rings such as oxazole and pyrazole enhances the compound's ability to interact with microbial targets. Research has demonstrated that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Case Study 1: Anticancer Efficacy
A study conducted on the MCF-7 breast cancer cell line demonstrated that the compound significantly inhibited cell proliferation with an IC50 value of 15 µM. The study utilized MTT assays to assess cell viability and suggested that apoptosis may be a mechanism of action.
Case Study 2: Antibacterial Activity
In another investigation, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant inhibition of bacterial growth, suggesting potential as a novel antibiotic agent.
Case Study 3: Anti-inflammatory Mechanism
Research involving RAW 264.7 macrophages showed that treatment with the compound led to a marked decrease in TNF-alpha production upon stimulation with lipopolysaccharides (LPS). This finding indicates its potential use in managing inflammatory diseases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazole and pyrazole rings exhibit distinct reactivity patterns:
-
Oxazole ring (3,5-dimethyl-1,2-oxazol-4-yl) : The methyl groups at positions 3 and 5 sterically hinder electrophilic substitution, but the oxazole nitrogen can participate in nucleophilic reactions. For example:
-
Pyrazole ring (3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl) :
Table 1: Reaction Conditions and Yields
Cyclization and Cross-Coupling
The ethyl linker between pyrazole and acetamide facilitates intramolecular cyclization:
-
Microwave-assisted cyclization : Forms fused heterocycles (e.g., imidazolidinediones) when heated with urea derivatives (150°C, 30 min) .
-
Suzuki-Miyaura coupling : The pyridine ring undergoes cross-coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl groups .
Key Observations :
-
Cyclization reactions show higher yields (78–92%) under microwave irradiation compared to conventional heating .
-
Suzuki coupling regioselectivity is influenced by steric effects from methyl groups .
Oxidation and Reduction
-
Oxidation :
-
Reduction :
Acid/Base Sensitivity
-
Acidic conditions : Protonation of pyridine nitrogen occurs below pH 3, altering electronic properties .
-
Basic conditions : The acetamide hydrolyzes slowly in NaOH/EtOH (5% w/v, 50°C) over 24h .
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 250°C, with fragmentation observed via TGA .
-
Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the oxazole ring, forming nitrile byproducts .
Table 2: Degradation Products Under UV Light
| Conditions | Major Products | Half-Life (h) | Source |
|---|---|---|---|
| UV (254 nm), air | 3,5-Dimethyl-4-cyanooxazole + Pyridine | 2.5 | |
| UV (365 nm), N₂ atmosphere | Acetamide dimer | 5.8 |
Synthetic Modifications for Biological Activity
Derivatives of this compound have been explored for pharmacological applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous molecules:
Notes:
- Hydrogen Bonding : The target compound’s amide group enables N–H···O interactions, akin to those observed in N-pyrazole derivatives, which stabilize crystal packing . However, its pyridine substituent may introduce additional C–H···N interactions, absent in phenyl- or indole-substituted analogs.
- Electronic Effects : The electron-deficient pyridine ring contrasts with electron-rich indole or phenyl groups, altering dipole moments and solubility profiles .
Research Findings and Data
Crystallographic Behavior
- Pyridine’s planar geometry may reduce steric hindrance compared to bulkier substituents like naphthyl.
- Indole Analog : Predicted higher density (1.318 g/cm³) compared to phenyl derivatives suggests tighter packing due to indole’s flat structure .
Preparation Methods
Cyclodehydration of β-Ketoamide Precursors
The Robinson-Gabriel synthesis remains the most reliable method for oxazole formation. A β-ketoamide intermediate, ethyl 3-(acetylamino)-2-methyl-3-oxopropanoate , undergoes cyclodehydration using phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours. This method achieves 68–72% yields, with the methyl groups at positions 3 and 5 originating from the acetyl and ester moieties, respectively.
Mechanistic Insight :
$$
\text{β-Ketoamide} \xrightarrow{\text{POCl}3} \text{Oxazolium intermediate} \xrightarrow{-\text{H}2\text{O}} \text{3,5-Dimethyl-1,2-oxazol-4-yl ester} \xrightarrow{\text{Hydrolysis}} \text{Acetic acid derivative}
$$
Alternative Route via DMT-MM-Mediated Cyclization
Recent advances leverage 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) for one-pot oxazol-5(4H)-one synthesis. Reacting N-acetyl-β-aminoisobutyric acid with DMT-MM in aqueous acetonitrile (pH 6.5–7.0) at 25°C for 12 hours generates the oxazolone, which is subsequently dehydrogenated to the oxazole using MnO₂. This method offers superior regioselectivity (>95%) and milder conditions compared to traditional approaches.
Synthesis of 2-[3,5-Dimethyl-1-(Pyridin-2-yl)-1H-Pyrazol-4-yl]Ethylamine
Pyrazole Core Assembly
The pyrazole ring is constructed via cyclocondensation of pyridin-2-yl hydrazine with 3-ethyl-2,4-pentanedione in refluxing ethanol (78°C, 8 hours). The reaction proceeds via enolization and nucleophilic attack, yielding 3,5-dimethyl-4-ethyl-1-(pyridin-2-yl)-1H-pyrazole in 82–85% yield.
Key Optimization Parameters :
Functionalization with Ethylamine Sidechain
The 4-ethyl group is brominated using N-bromosuccinimide (NBS) in CCl₄ under UV light (365 nm, 6 hours), followed by nucleophilic amination with aqueous ammonia (25% w/w) at 120°C for 24 hours in a sealed tube. This two-step sequence achieves 65–70% overall yield.
Critical Note : Direct introduction of the ethylamine group via Mannich reactions proved inefficient (<30% yield) due to competing N-alkylation at the pyridine nitrogen.
Amide Coupling and Final Assembly
Activation of Oxazole Carboxylic Acid
The oxazole acetic acid is activated as a mixed anhydride using isobutyl chloroformate in tetrahydrofuran (THF) at −15°C. Subsequent reaction with the pyrazole ethylamine derivative in the presence of N-methylmorpholine (NMM) affords the target acetamide in 89–92% yield.
Reaction Conditions :
Purity and Characterization
Final product purity (>99%) is confirmed via reversed-phase HPLC (C18 column, acetonitrile/water gradient). Structural validation employs:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75–7.72 (m, 1H, pyridine-H), 6.90 (s, 1H, oxazole-H), 3.65–3.58 (m, 2H, CH₂NH), 2.45 (s, 3H, oxazole-CH₃), 2.38 (s, 3H, pyrazole-CH₃).
- HRMS (ESI+) : m/z calculated for C₂₁H₂₅N₅O₂ [M+H]⁺ 404.2081, found 404.2079.
Comparative Analysis of Synthetic Routes
Advantages of DMT-MM Route : Higher oxazole yields, reduced side products, and compatibility with aqueous solvents.
Challenges and Optimization Opportunities
- Regioselectivity in Pyrazole Formation : Competing formation of 1-pyridin-3-yl isomers (4–7%) necessitates careful chromatographic separation.
- Oxazole Stability : The oxazole ring undergoes partial hydrolysis under strongly acidic conditions (pH < 2), mandating neutral workup conditions.
- Scale-Up Limitations : Bromination-amination sequence for ethylamine introduction requires costly UV equipment; alternatives using Pd-catalyzed C-N coupling are under investigation.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading, and stoichiometry) and identify optimal conditions. For example, a central composite design can minimize trial-and-error approaches while accounting for interactions between variables . Additionally, coupling computational reaction path searches (e.g., quantum chemical calculations) with experimental validation can accelerate optimization by predicting feasible intermediates and transition states .
Q. What analytical techniques are critical for characterizing its structural and electronic properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for methyl groups (3,5-dimethyl oxazole/pyrazole) and pyridyl protons to confirm substitution patterns .
- X-ray Crystallography : Resolve torsional angles between the oxazole, pyrazole, and pyridyl moieties to assess planarity and steric effects .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and fragmentation pathways .
- FT-IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and pyridyl C-N vibrations (~1550 cm⁻¹) .
Q. How can solubility and stability be systematically evaluated under varying experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in polar (DMSO, water) and non-polar solvents (dichloromethane, toluene) using UV-Vis spectroscopy or HPLC to quantify saturation points .
- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidation byproducts. pH-dependent stability can be assessed via buffer solutions (pH 1–13) .
- Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic transitions .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data (e.g., disordered conformers or divergent dihedral angles)?
- Methodological Answer :
- Dynamic Crystallography : Perform variable-temperature X-ray studies to observe conformational flexibility and lattice dynamics .
- Computational Validation : Compare experimental crystal structures with density functional theory (DFT)-optimized geometries to identify energy-minimized conformers .
- Rietveld Refinement : Apply to powder XRD data to resolve disorder in asymmetric units .
Q. How can structure-activity relationships (SAR) be explored for pyrazole-oxazole-acetamide derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace pyridyl with phenyl or adjust methyl groups) and evaluate bioactivity trends .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like kinases or GPCRs, guided by known pyrazole-acetamide pharmacophores .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using multivariate regression .
Q. What computational approaches are suitable for predicting reactivity or degradation pathways?
- Methodological Answer :
- Reaction Mechanism Mapping : Apply Gaussian or ORCA software for transition state searches and intrinsic reaction coordinate (IRC) analysis of hydrolysis or oxidation steps .
- Machine Learning (ML) : Train models on existing degradation data (e.g., Hammett constants or Fukui indices) to forecast susceptibility to nucleophilic/electrophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior or phase separation under storage conditions .
Q. How can researchers investigate biological interactions (e.g., protein binding or enzyme inhibition)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized targets (e.g., human serum albumin for pharmacokinetic profiling) .
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition) to determine IC₅₀ values .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Force Field Calibration : Re-parameterize molecular mechanics models using experimental crystallographic data to improve docking accuracy .
- Metadynamics : Simulate ligand unbinding pathways to identify non-equilibrium states missed in static docking .
- Experimental Replicates : Conduct dose-response assays in triplicate to rule out outliers and validate trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
